molecular formula C14H20FNO3 B13924789 Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate

Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate

Cat. No.: B13924789
M. Wt: 269.31 g/mol
InChI Key: GUAOQBXDBSQUHH-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate is an organic compound that features a tert-butyl group, a fluorophenyl group, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorophenylacetone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate is unique due to the presence of both the fluorophenyl and hydroxypropan-2-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20FNO3

Molecular Weight

269.31 g/mol

IUPAC Name

tert-butyl N-[2-(4-fluorophenyl)-1-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C14H20FNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-5-7-11(15)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,18)

InChI Key

GUAOQBXDBSQUHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C1=CC=C(C=C1)F

Origin of Product

United States

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